molecular formula C21H18ClN5O2S B10836571 8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

Cat. No.: B10836571
M. Wt: 439.9 g/mol
InChI Key: FYTZTJBBBNSPSE-UHFFFAOYSA-N
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Description

The compound “US10092575, Example 158” is a substituted thiophene- and furan-fused azolopyrimidine-5-(6H)-one compound. This compound is part of a class of molecules known for their potential therapeutic applications, particularly as inhibitors of specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US10092575, Example 158” involves multiple steps, starting with the preparation of the core azolopyrimidine structure. The synthetic route typically includes:

    Formation of the Azolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of thiophene and furan groups through substitution reactions, often using reagents like halides and organometallic compounds.

    Final Modifications: Further functionalization to introduce specific substituents, such as chlorobenzyl or methoxybenzyl groups, under specific conditions like reflux or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. This includes:

    Batch Reactors: For controlled synthesis and scalability.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene or furan rings.

    Reduction: Reduction reactions can modify specific functional groups, such as nitro to amino groups.

    Substitution: Common substitution reactions include halogenation and alkylation.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides, organometallic reagents, and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

“US10092575, Example 158” has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphodiesterases.

    Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. The molecular targets include phosphodiesterases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

    1H-pyrazolo[4,3-b]pyridines: Another class of phosphodiesterase inhibitors.

    Substituted thiophenes: Known for their diverse biological activities.

Uniqueness: “US10092575, Example 158” stands out due to its unique fused azolopyrimidine structure, which provides specific binding properties and enhanced stability compared to other similar compounds .

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C21H18ClN5O2S/c22-14-5-1-12(2-6-14)9-26-20-17(18-23-11-24-27(18)21(26)29)15-7-8-25(10-16(15)30-20)19(28)13-3-4-13/h1-2,5-6,11,13H,3-4,7-10H2

InChI Key

FYTZTJBBBNSPSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)SC4=C3C5=NC=NN5C(=O)N4CC6=CC=C(C=C6)Cl

Origin of Product

United States

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